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molecular formula C11H16O3 B8536727 3-Methyl-3-(5-methyl-furan-2-yl)-butyric acid methyl ester

3-Methyl-3-(5-methyl-furan-2-yl)-butyric acid methyl ester

Cat. No. B8536727
M. Wt: 196.24 g/mol
InChI Key: RWNVGYDHOWUBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354444B2

Procedure details

Step C To a solution of 2-[1-methyl-1-(5-methyl-furan-2-yl)-ethyl]-malonic acid dimethyl ester (2.5 g, 9.8 mmol) in DMSO (30 mL) was added LiCl (1 g, 23.7 mmol) and H2O (0.17 mL, 9.8 mmol). The reaction mixture was heated at 170° C. for 3 h, then poured into a ice-water, extracted with ethyl acetate. The organic layer were separated, washed with water, brine, dried over MgSO4, and concentrated. The residue was purified by chromatography (EtOAc:hexanes=1:20, 1:20) to give 3-methyl-3-(5-methyl-furan-2-yl)-butyric acid methyl ester as a colorless oil (1.5 g, 78%).
Name
2-[1-methyl-1-(5-methyl-furan-2-yl)-ethyl]-malonic acid dimethyl ester
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.17 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[CH:4]([C:9]([CH3:17])([C:11]1[O:12][C:13]([CH3:16])=[CH:14][CH:15]=1)[CH3:10])C(OC)=O.[Li+].[Cl-].O>CS(C)=O>[CH3:1][O:2][C:3](=[O:18])[CH2:4][C:9]([CH3:10])([C:11]1[O:12][C:13]([CH3:16])=[CH:14][CH:15]=1)[CH3:17] |f:1.2|

Inputs

Step One
Name
2-[1-methyl-1-(5-methyl-furan-2-yl)-ethyl]-malonic acid dimethyl ester
Quantity
2.5 g
Type
reactant
Smiles
COC(C(C(=O)OC)C(C)(C=1OC(=CC1)C)C)=O
Name
Quantity
1 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
0.17 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer were separated
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (EtOAc:hexanes=1:20, 1:20)

Outcomes

Product
Name
Type
product
Smiles
COC(CC(C)(C=1OC(=CC1)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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